molecular formula C17H12Cl2N2OS2 B3036034 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 338957-51-0

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B3036034
CAS No.: 338957-51-0
M. Wt: 395.3 g/mol
InChI Key: KSOXUXVWTAWNRQ-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H12Cl2N2OS2 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization :

    • Various derivatives, including 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, have been synthesized and characterized, demonstrating potential antibacterial and anti-enzymatic properties (Nafeesa et al., 2017).
    • Vibrational spectroscopic studies of similar molecules have been conducted, providing insight into structural and electronic properties (Jenepha Mary et al., 2022).
  • Pharmacological Evaluation :

    • Compounds related to this structure have been evaluated for their antibacterial activity against various bacterial strains, showing moderate to good inhibitory effects (Desai et al., 2008).
    • Some derivatives have demonstrated anti-enzymatic activity, particularly against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting potential therapeutic applications (Rehman et al., 2013).
  • Antimicrobial Applications :

    • New acetamide and azomethine derivatives of related structures have been synthesized and screened for antibacterial and enzyme inhibition activity, showing potential as antimicrobial agents (Rasool et al., 2015).
  • Crystallographic Analysis :

    • Crystal structures of similar acetamides have been studied, revealing insights into the molecular conformations and intermolecular interactions (Subasri et al., 2016).
  • Anticancer Evaluation :

    • Some derivatives have shown promising anticancer activities against various cancer cell lines, indicating potential for further development as anticancer agents (Zyabrev et al., 2022).

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-3-1-11(2-4-12)15-9-24-17(20-15)21-16(22)10-23-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOXUXVWTAWNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160432
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338957-51-0
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338957-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[4-(4-Chlorophenyl)-2-thiazolyl]-2-[(4-chlorophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide
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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide

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